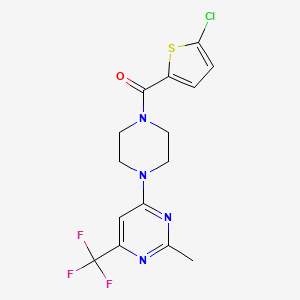
(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClF3N4OS and its molecular weight is 390.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- 5-Chlorothiophen-2-yl : A thiophene ring substituted with a chlorine atom, which is known to exhibit various biological activities including antimicrobial and anti-inflammatory effects.
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl : A piperazine derivative with a pyrimidine moiety that contains a trifluoromethyl group, enhancing its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Research has shown that compounds containing thiophene and piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of piperazine can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in the pyrimidine ring is also associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with cellular targets.
Anticancer Properties
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation. For example, the inhibition of certain kinases has been reported, which are critical for cancer cell survival and division.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the pharmacodynamics of the compound. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of DHFR |
Case Study: Inhibition of Cancer Cell Growth
A study conducted on a series of piperazine derivatives demonstrated that those with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential of this compound as a candidate for further development in cancer therapy.
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLUFMCJZZAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














